3-Methoxy-4-nitrobenzaldehyde

描述

Nomenclature and Structural Representations of 3-Methoxy-4-nitrobenzaldehyde

The precise naming and structural depiction of a chemical compound are foundational to its study and application.

IUPAC and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the compound , the IUPAC name is This compound . nih.gov It is also known by other synonyms, which are listed in the table below. nih.govlookchem.com

| Data Point | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | Benzaldehyde (B42025), 3-methoxy-4-nitro- echemi.com |

| 3-methoxy-4-nitro-benzaldehyde lookchem.com |

Molecular Formula and Molecular Weight

The molecular formula for this compound is C8H7NO4 . nih.govamericanelements.combiosynth.comechemi.comsigmaaldrich.com This formula indicates that each molecule is composed of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight of the compound is approximately 181.15 g/mol . nih.govamericanelements.comsigmaaldrich.com

Two-Dimensional and Three-Dimensional Representations

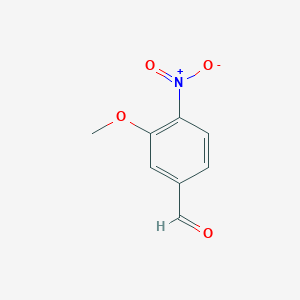

The two-dimensional (2D) structure of this compound illustrates the connectivity of its atoms, showing a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the third position, a nitro group (-NO2) at the fourth position, and a formyl group (-CHO) at the first position. Three-dimensional (3D) models provide a more accurate representation of the molecule's spatial arrangement. nih.gov

Isomeric Considerations and Positional Isomers

Isomers are compounds that have the same molecular formula but different structural arrangements. This compound has several positional isomers, where the substituent groups are attached to the benzene ring at different positions. Understanding these isomers is crucial as they can exhibit different physical and chemical properties.

Some of the notable positional isomers include:

4-Methoxy-3-nitrobenzaldehyde (B1298851) : In this isomer, the methoxy group is at position 4 and the nitro group is at position 3. synquestlabs.comcymitquimica.comsigmaaldrich.com It is also referred to as 3-nitro-p-anisaldehyde. cymitquimica.com This compound is used in the synthesis of pharmaceuticals and dyes. cymitquimica.com

2-Methoxy-4-nitrobenzaldehyde (B151014) : Here, the methoxy group is at position 2 and the nitro group is at position 4. chemimpex.comchemscene.comnih.gov It serves as an intermediate in the creation of various organic molecules, including those with potential anti-inflammatory and analgesic properties. chemimpex.comguidechem.com

3-Methoxy-2-nitrobenzaldehyde (B1294539) : This isomer has the methoxy group at position 3 and the nitro group at position 2. biosynth.comchemicalbook.comsigmaaldrich.com It is utilized in the synthesis of compounds like 8-hydroxyquinazoline. chemicalbook.comsigmaaldrich.com

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C8H7NO4 nih.govamericanelements.com | 181.15 nih.govamericanelements.com | Methoxy at C3, Nitro at C4 |

| 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 synquestlabs.com | 181.15 sigmaaldrich.com | Methoxy at C4, Nitro at C3 synquestlabs.comcymitquimica.comsigmaaldrich.com |

| 2-Methoxy-4-nitrobenzaldehyde | C8H7NO4 chemscene.comnih.gov | 181.15 chemscene.comnih.gov | Methoxy at C2, Nitro at C4 chemimpex.comchemscene.comnih.gov |

| 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 biosynth.comscbt.com | 181.15 biosynth.comscbt.com | Methoxy at C3, Nitro at C2 biosynth.comchemicalbook.comsigmaaldrich.com |

Historical Context and Early Research Milestones Pertaining to this compound and Related Nitrobenzaldehydes

The study of nitrobenzaldehydes is part of the broader history of organic chemistry. Early research into these compounds was driven by the desire to understand the effects of substituent groups on the reactivity of the benzene ring. For instance, the synthesis of related compounds like 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) has been a subject of study, highlighting the chemical transformations possible with substituted nitrobenzaldehydes. google.com

Research from the early 1990s investigated the reactivity of various nitrobenzaldehydes, including this compound, in nucleophilic aromatic substitution reactions. umich.edu These studies aimed to correlate the chemical structure of these compounds with their reaction yields. umich.edu Furthermore, related compounds like 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) have been recognized for their utility as starting materials for synthesizing pharmaceutically important molecules. wikipedia.org

Significance of this compound in Organic Synthesis and Chemical Sciences

This compound is a valuable building block in organic synthesis. Its functional groups—aldehyde, methoxy, and nitro—provide multiple sites for chemical modification. One common application is its use as a precursor for the synthesis of other organic compounds. For example, it can be prepared by the oxidation of (3-methoxy-4-nitrophenyl)methanol. echemi.comlookchem.com

Distinction from Analogous Compounds (e.g., 5-Nitrovanillin, which is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde)

It is crucial to distinguish this compound from its isomers and other structurally similar compounds, as the position of the functional groups significantly impacts the molecule's properties and reactivity. A prominent example is its isomer, 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). wikipedia.orgsmolecule.comnih.gov

The key structural difference lies in the substitution pattern on the benzene ring. In this compound, the methoxy group is at position 3 and the nitro group is at position 4. In contrast, 5-Nitrovanillin has a hydroxyl group at position 4, a methoxy group at position 3, and a nitro group at position 5. nih.govwikipedia.orgnih.gov This seemingly minor difference leads to substantial changes in their chemical behavior.

The presence of a phenolic hydroxyl group in 5-Nitrovanillin makes it acidic and allows it to participate in reactions specific to phenols, such as O-alkylation and reactions where the hydroxyl group directs the substitution on the aromatic ring. wikipedia.org 5-Nitrovanillin is often synthesized by the nitration of vanillin (B372448). researchgate.net It serves as a precursor for the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are relevant in the treatment of Parkinson's disease. wikipedia.org

Conversely, this compound lacks this acidic phenolic proton, altering its solubility and reactivity. Its synthesis and subsequent reactions are dictated by the interplay between the methoxy, nitro, and aldehyde groups in their specific positions. For example, methods for preparing 3,4-dihydroxy-5-nitrobenzaldehyde often start from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) through demethylation, a reaction not applicable to this compound under the same conditions. google.com

Other related isomers include 4-methoxy-3-nitrobenzaldehyde and 2-methoxy-4-nitrobenzaldehyde, each with its own unique reactivity profile determined by the electronic effects of the substituent positions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methoxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTIWOZYHHSBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467486 | |

| Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80410-57-7 | |

| Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Methoxy 4 Nitrobenzaldehyde

Conventional Synthetic Approaches to 3-Methoxy-4-nitrobenzaldehyde

The synthesis of this compound is predominantly achieved through two well-documented chemical transformations. These methods, while conventional, offer reliable pathways to the target compound, each with its own set of procedural nuances and optimization parameters.

Synthesis via Oxidation of 3-Methoxy-4-nitrobenzyl Alcohol

One of the most direct routes to this compound involves the oxidation of its corresponding alcohol precursor, 3-Methoxy-4-nitrobenzyl alcohol. sigmaaldrich.comlookchem.comumich.edu This method is favored for its straightforward nature and high potential for conversion.

The successful oxidation of 3-Methoxy-4-nitrobenzyl alcohol to this compound is typically accomplished using pyridinium (B92312) dichromate (PDC) as the oxidizing agent. chemicalbook.com The reaction is generally carried out in a dry solvent, with dichloromethane (B109758) (DCM) being a common choice. chemicalbook.com

A typical procedure involves stirring a dispersion of 3-Methoxy-4-nitrobenzyl alcohol with pyridinium dichromate in dry dichloromethane at room temperature. chemicalbook.com The reaction is often allowed to proceed for an extended period, for instance, 17 hours, to ensure complete conversion. chemicalbook.com

Table 1: Reagents and Conditions for Oxidation

| Reagent/Condition | Specification |

|---|---|

| Starting Material | 3-Methoxy-4-nitrobenzyl alcohol |

| Oxidizing Agent | Pyridinium dichromate (PDC) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

This oxidation reaction is known for its high efficiency, with reports of quantitative yields (100%). chemicalbook.com To achieve such high yields and ensure the purity of the final product, several factors are crucial. The use of dry solvent is important to prevent side reactions. After the reaction is complete, a work-up procedure is employed. This often involves adding a mixture of celite and silica (B1680970) to the reaction dispersion, followed by filtration and washing with the solvent (DCM). chemicalbook.com The solvent is then removed under vacuum to yield the crude product. chemicalbook.com

For purification, methods such as recrystallization or column chromatography can be employed to remove any unreacted starting material or byproducts. The purity of the resulting this compound can be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Synthesis via Nitration of 3-Methoxybenzaldehyde (B106831)

An alternative and widely used method for preparing this compound is through the electrophilic aromatic substitution of 3-Methoxybenzaldehyde. sciencemadness.org This nitration reaction introduces a nitro group onto the aromatic ring.

The nitration of 3-Methoxybenzaldehyde is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). sciencemadness.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Table 2: Reagents for Nitration

| Reagent | Function |

|---|---|

| 3-Methoxybenzaldehyde | Substrate |

| Concentrated Nitric Acid (HNO₃) | Nitrating Agent |

Temperature control is a critical parameter in the nitration of 3-Methoxybenzaldehyde to ensure both safety and selectivity. The reaction is exothermic and needs to be carefully managed to prevent overheating, which could lead to the formation of unwanted byproducts or runaway reactions. numberanalytics.com

The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the aldehyde group (-CHO) is a meta-directing deactivator. In the case of 3-methoxybenzaldehyde, the directing effects of these two groups are synergistic, favoring substitution at the positions ortho and para to the methoxy group and meta to the aldehyde group. This leads to the preferential formation of 4-nitro and 6-nitro isomers. To achieve high regioselectivity for the desired 4-nitro isomer (this compound), careful control of the reaction temperature is essential. mdpi.comnuph.edu.ua Lower temperatures generally favor the kinetic product and can help to minimize the formation of the 6-nitro isomer and other potential side products. mdpi.com

Alkylation of 3-Hydroxy-4-nitrobenzaldehyde (B145838) with Iodomethane (B122720)

A primary and well-documented method for the synthesis of this compound is the alkylation of its precursor, 3-Hydroxy-4-nitrobenzaldehyde. This reaction, a classic example of Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with an alkylating agent, typically iodomethane.

A specific laboratory-scale procedure involves dissolving 3-hydroxy-4-nitrobenzaldehyde in an aprotic polar solvent such as dimethylformamide (DMF). echemi.com A base, commonly potassium carbonate (K2CO3), is added to the solution to deprotonate the hydroxyl group, forming a phenoxide ion. echemi.com Iodomethane is then introduced as the methylating agent. echemi.com The reaction mixture is stirred at room temperature for several hours to ensure completion. echemi.com One reported synthesis using this method achieved a high yield of 98%. echemi.com

Table 1: Reagents and Yield for Alkylation of 3-Hydroxy-4-nitrobenzaldehyde

| Reagent | Molar Amount/Volume | Role |

| 3-Hydroxy-4-nitrobenzaldehyde | 2.000 g (11.98 mmol) | Starting Material |

| Dimethylformamide (DMF) | 24 ml | Solvent |

| Potassium Carbonate (K2CO3) | 1.687 g (12.22 mmol) | Base |

| Iodomethane | 1.52 ml (24.44 mmol) | Alkylating Agent |

| Product Yield | 2.137 g (98%) | |

| Data sourced from ECHEMI. echemi.com |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the principles of green chemistry are being applied to traditional organic reactions. core.ac.uk These principles encourage the use of less hazardous materials, renewable feedstocks, and processes that minimize waste and energy consumption. core.ac.uk While specific green-certified protocols for this compound are not extensively documented, potential improvements to existing syntheses can be considered.

Key areas for green innovation in this synthesis include:

Alternative Solvents: The use of DMF in the alkylation method is a point of concern due to its toxicity. Exploring greener solvents, such as dimethyl carbonate or ionic liquids, could reduce the environmental impact.

Catalysis: Phase-transfer catalysis could offer an alternative to aprotic polar solvents, potentially allowing the reaction to proceed in a more environmentally benign solvent system or even under solvent-free conditions. core.ac.uk

Alternative Alkylating Agents: While effective, iodomethane is toxic. Dimethyl sulfate (B86663) is another option, though also hazardous. google.com Greener alternatives like dimethyl carbonate could potentially be used under different reaction conditions.

Electrochemical Methods: Electrochemical synthesis is emerging as a green alternative in chemistry, often proceeding under moderate conditions with high selectivity and reducing the need for chemical reagents. bohrium.com

Alternative Synthetic Routes: Another route to this compound is the oxidation of (3-methoxy-4-nitrophenyl)methanol. echemi.comchemicalbook.com However, common procedures use reagents like pyridinium dichromate (PDC), a chromium-based oxidant with significant environmental and health concerns. echemi.comchemicalbook.com A greener approach would involve replacing such stoichiometric oxidants with catalytic systems, perhaps using molecular oxygen or hydrogen peroxide as the ultimate oxidant. core.ac.uk

Purification and Characterization Techniques in Synthetic Schemes

Following synthesis, the crude this compound must be purified and its identity confirmed. Standard purification techniques for this compound involve a series of extractions and washes. The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. echemi.com The combined organic layers are then washed sequentially with a saturated sodium bicarbonate (NaHCO3) solution, water, and a saturated sodium chloride (brine) solution. echemi.com These washes serve to remove unreacted base, water-soluble impurities, and residual starting material. The purified organic solution is then dried using an anhydrous salt such as magnesium sulfate (MgSO4), filtered, and the solvent is removed by evaporation to yield the final product. echemi.com In some cases, filtration through a pad of Celite and silica is also employed. chemicalbook.com The product is typically a solid at room temperature. sigmaaldrich.com

Characterization relies on standard spectroscopic and physical methods to confirm the structure and purity of the compound.

Table 2: Characterization Data for this compound

| Technique | Observation | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.05 (s, 1H), 7.92 (d, J = 8.1 Hz, 1H), 7.60 (d, J = 1.3 Hz, 1H), 7.54 (dd, J = 8.1, 1.5 Hz, 1H), 4.03 (s, 3H) | chemicalbook.com |

| ¹³C NMR | Chemical shift values are sensitive to the electron density of the aryl ring carbon. umich.edu | umich.edu |

| Melting Point | 104 °C | echemi.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Comparative Analysis of Synthetic Pathways: Efficiency, Scalability, and Environmental Impact

Two primary synthetic pathways for this compound have been identified: the alkylation of 3-Hydroxy-4-nitrobenzaldehyde and the oxidation of (3-methoxy-4-nitrophenyl)methanol. A comparative analysis highlights the advantages and disadvantages of each approach.

Table 3: Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Alkylation of 3-Hydroxy-4-nitrobenzaldehyde | Route 2: Oxidation of (3-methoxy-4-nitrophenyl)methanol |

| Efficiency (Yield) | Very high, reported up to 98%. echemi.com | High, reported as quantitative or 74%. echemi.comchemicalbook.com |

| Scalability | Feasible, but challenges include the handling of toxic and volatile iodomethane and the use of large volumes of DMF. echemi.com | Challenging on a large scale due to the use of hazardous and expensive chromium reagents (PDC) and chlorinated solvents (DCM), which also pose waste disposal issues. echemi.comchemicalbook.com |

| Environmental Impact | Moderate to high. DMF is a reprotoxic solvent targeted for restriction. Iodomethane is toxic. The process generates salt waste from the base (K2CO3). echemi.com | High. PDC is a heavy metal oxidant that is highly toxic and environmentally damaging. Dichloromethane (DCM) is a hazardous solvent. echemi.comchemicalbook.com |

Chemical Reactivity and Reaction Pathways of 3 Methoxy 4 Nitrobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) in 3-methoxy-4-nitrobenzaldehyde is electrophilic in nature, making it susceptible to attack by nucleophiles. This reactivity is central to its role as a versatile building block in organic synthesis.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. It involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. However, subsequent reactions such as elimination can lead to other products like imines or alkenes.

The reaction of this compound with primary amines is a classic example of nucleophilic addition-elimination, resulting in the formation of imines, commonly known as Schiff bases. jocpr.comijmcmed.orgnih.gov These compounds, characterized by the C=N double bond (azomethine group), are pivotal in both synthetic chemistry and biological systems. jocpr.comijmcmed.orgnih.gov

The synthesis of Schiff bases from this compound and primary amines is typically achieved through a condensation reaction. jocpr.comijmcmed.org This process involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration, often catalyzed by a small amount of acid, to yield the stable imine or Schiff base. nih.govnih.gov

For instance, this compound (a derivative of vanillin) readily reacts with various haloanilines in absolute alcohol, with a catalytic amount of acetic acid, upon refluxing for 30-50 minutes to form the corresponding Schiff bases. jocpr.comjocpr.com The general scheme for this reaction is the condensation of a primary amine with a carbonyl compound. researchgate.net Similarly, Schiff bases can be synthesized by reacting this compound with amines like aniline (B41778) and 4-methoxyaniline in methanol (B129727) with a catalytic amount of acetic acid at room temperature. nih.gov

The following table summarizes the synthesis of various Schiff bases derived from a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, and different primary amines, highlighting the versatility of this reaction.

| Starting Amine | Product IUPAC Name | Yield (%) | Melting Point (°C) |

| 4-iodoaniline | 4-((E)-(4-iodophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 82 | 135 |

| 4-bromoaniline | 4-((E)-(4-bromophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 85 | 142 |

| 4-chloroaniline | 4-((E)-(4-chlorophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 88 | 158 |

| 3-chloroaniline | 4-((E)-(3-chlorophenyl)imino)methyl)-2-methoxy-6-nitrophenol | 84 | 165 |

This data is for a structurally similar compound and is presented for illustrative purposes. researchgate.net

Schiff bases derived from this compound are excellent ligands in coordination chemistry. ijmcmed.orgnih.gov The presence of the imine nitrogen and other potential donor atoms (like the methoxy (B1213986) oxygen or the nitro group oxygens) allows these molecules to form stable complexes with a variety of metal ions. nih.gov The resulting metal complexes have been a subject of significant research interest due to their diverse structural and electronic properties.

Schiff base ligands are known to form stable coordination compounds with transition metals. ijmcmed.org These complexes have applications in various fields, including catalysis. For example, metal complexes of Schiff bases have been used to catalyze oxidation reactions. scispace.com The chelation of the metal to the Schiff base ligand can enhance its chemical properties and lead to novel reactivity. scispace.com Research has shown that metal complexes derived from Schiff bases can exhibit greater biological activity compared to the free ligands, a phenomenon attributed to the process of chelation. scispace.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound, being an aromatic aldehyde without α-hydrogens, is an ideal substrate for this reaction. This condensation is a cornerstone for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. researchgate.netchemrevlett.com

In a typical Claisen-Schmidt condensation, this compound would react with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (B78521), in a solvent like ethanol (B145695). researchgate.net The reaction proceeds through an aldol (B89426) addition followed by a dehydration step to yield the chalcone (B49325). jocpr.com The presence of the nitro group on the benzaldehyde (B42025) ring can influence the reactivity; it generally reduces the electron density on the carbonyl carbon, which can decrease its reactivity towards nucleophilic attack. jocpr.com This can sometimes lead to the formation of the intermediate aldol product without subsequent dehydration, especially under certain reaction conditions. jocpr.comjocpr.com

The general procedure involves dissolving the substituted acetophenone and benzaldehyde in ethanol, followed by the dropwise addition of an aqueous sodium hydroxide solution while maintaining the temperature between 20-25°C. researchgate.net Microwave-assisted synthesis has also been employed to accelerate these reactions. chemrevlett.com

The table below provides examples of chalcone synthesis using different substituted benzaldehydes and acetophenones, illustrating the general conditions and outcomes of the Claisen-Schmidt condensation.

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Yield (%) |

| Acetophenone | 4-Dimethylaminobenzaldehyde | 10% NaOH / Ethanol | 80.4 |

| 4-Methoxyacetophenone | Benzaldehyde | NaOH / Ethanol:Water | 84 |

| 4-Methoxyacetophenone | 4-Nitrobenzaldehyde (B150856) | NaOH / Ethanol:Water | 82 (Aldol product) |

This data showcases the variability in yield and product based on the specific reactants and conditions used in Claisen-Schmidt condensations. researchgate.netjocpr.com

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. rsc.orgmdpi.com This reaction is highly atom-economical and produces densely functionalized molecules, specifically α-methylene-β-hydroxy carbonyl compounds. rsc.orgmdpi.com

This compound can participate in the Baylis-Hillman reaction. The electron-withdrawing nitro group generally enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by the zwitterionic intermediate formed between the catalyst and the activated alkene. rsc.org However, the position of the substituents on the aromatic ring can significantly influence the reaction's outcome.

In a study involving the closely related 3-methoxy-2-nitrobenzaldehyde (B1294539) and methyl vinyl ketone (MVK) catalyzed by DABCO, a complex mixture of products was observed. ajol.inforesearchgate.net This included the expected "normal" Baylis-Hillman adduct, but also diastereomeric bis-(MVK) adducts as major products. ajol.inforesearchgate.net The formation of these bis-adducts suggests competing reaction pathways. ajol.inforesearchgate.net Kinetic studies have been employed to understand the complex interplay of these pathways and the distribution of products over time. ajol.info The reaction of various 2-nitrobenzaldehyde (B1664092) derivatives with MVK in the presence of DABCO has been shown to yield Baylis-Hillman adducts in moderate to good yields. core.ac.uk

The reaction conditions, such as the choice of catalyst and solvent, play a crucial role. For example, the reaction of p-nitrobenzaldehyde with methyl vinyl ketone using an amino acid ionic liquid as a catalyst has been reported to give the Baylis-Hillman adduct in good yield at room temperature. rsc.org

Formation of Imines/Schiff Bases

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo reduction.

The nitro group of this compound can be reduced to an amino group (-NH₂) to form 3-methoxy-4-aminobenzaldehyde. This transformation is crucial for the synthesis of various dyes, pharmaceuticals, and other fine chemicals.

The selective reduction of the nitro group in the presence of a reactive aldehyde group requires careful selection of the reducing agent and reaction conditions. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. rsc.org Other reducing systems include tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid. A modified Rosenmund reduction has been successfully used to prepare this compound from its corresponding acid chloride, demonstrating that the nitro group can be retained under certain reductive conditions. orgsyn.org

| Reducing System | Conditions | Product | Notes |

| H₂/Pd-C | Ethanol, Room Temperature | 3-Methoxy-4-aminobenzaldehyde | A common and clean method for nitro group reduction. |

| SnCl₂/HCl | Concentrated HCl | 3-Methoxy-4-aminobenzaldehyde | A classic method for nitro group reduction. |

| Fe/CH₃COOH | Acetic Acid, Heat | 3-Methoxy-4-aminobenzaldehyde | An economical and effective reducing system. |

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on the aromatic ring. While there is no readily displaceable leaving group like a halogen in this compound itself, the principle of SNAr is central to understanding its reactivity and that of its derivatives. masterorganicchemistry.com For example, if a halogen were present at a position activated by the nitro group, it could be readily displaced by nucleophiles.

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The stability of this complex is crucial for the reaction to occur.

The rate and regioselectivity of SNAr reactions are highly dependent on the nature and position of the substituents on the aromatic ring.

Electron-Withdrawing Groups: The nitro group is a powerful activating group for SNAr reactions because it can stabilize the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. numberanalytics.com

Electron-Donating Groups: The methoxy group (-OCH₃) is an electron-donating group. When positioned ortho or para to the reaction site, it deactivates the ring towards nucleophilic attack. However, in this compound, the methoxy group is meta to the positions activated by the nitro group (ortho and para to the nitro group), and its deactivating effect is less pronounced. researchgate.net

Steric Effects: Bulky substituents near the reaction site can hinder the approach of the nucleophile, slowing down the reaction rate. lookchemmall.com

A study on the reactivity of various substituted nitrobenzaldehydes towards nucleophilic substitution with [¹⁸F]fluoride found that this compound has a slightly larger rate constant (0.005 min⁻¹) than the corresponding methyl-substituted compound, 3-methyl-4-nitrobenzaldehyde (B101905) (0.004 min⁻¹). umich.edu This indicates that the electronic effects of the substituents play a significant role in determining the reactivity of the aromatic ring towards nucleophilic attack. umich.edu

Nucleophilic Aromatic Substitution (SNAr)

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can undergo cleavage under certain conditions to form a hydroxyl group (-OH). This reaction, known as demethylation or ether cleavage, is an important transformation.

Demethylation of aromatic methyl ethers often requires harsh reagents such as strong protic acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). For example, the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a related compound, is a key step in the synthesis of certain pharmaceutically important molecules. googleapis.comgoogle.com The ether cleavage of 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) can be achieved using hydrobromic acid or a combination of lithium hydroxide and thiophenol. wikipedia.org It has also been noted that some dihydroxynitrobenzaldehydes are potent inhibitors of catechol-O-methyltransferase (COMT), and their synthesis often involves the demethylation of hydroxymethoxynitrobenzaldehydes. researchgate.net

| Reagent | Conditions | Product |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | 4-Hydroxy-3-nitrobenzaldehyde |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758), Low Temperature | 4-Hydroxy-3-nitrobenzaldehyde |

| Lithium Hydroxide/Thiophenol | N-Methyl-2-pyrrolidone (NMP) | 4-Hydroxy-3-nitrobenzaldehyde |

Demethylation Reactions to Hydroxyl Groups

The cleavage of the methyl ether in this compound to yield a hydroxyl group is a significant transformation, often employed in the synthesis of more complex molecules. While specific studies on the demethylation of this compound are not extensively detailed in the provided literature, the reactivity can be inferred from analogous compounds, such as its isomers 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin) and 2-Methoxy-4-nitrobenzaldehyde (B151014).

Several methods are known for the demethylation of aromatic methoxy ethers, particularly those activated by electron-withdrawing groups like the nitro group. google.comgoogleapis.com Strong acids are commonly used reagents. For instance, hydrobromic acid has been used for the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, though this method can lead to the formation of ring-brominated impurities. google.comgoogleapis.com An older method using hydrochloric acid was found to cause decomposition of the starting material and product, resulting in low yields and impurities. google.comgoogleapis.com

Alternative methods have been developed to overcome the harshness of strong acids. One such approach involves the use of lithium hydroxide in combination with a nucleophilic sulfur reagent like thiophenol or 2-mercaptobenzothiazole (B37678) in a polar aprotic solvent. google.comwikipedia.org This procedure allows the reaction to proceed to completion without the decomposition issues associated with strong acids. google.com Another reported reagent for demethylating the related compound 2-methoxy-4-nitrobenzaldehyde is boron tribromide, which cleaves the methoxy group to yield the corresponding phenol (B47542) derivative. guidechem.com

The table below summarizes reagents used for the demethylation of structurally related nitrobenzaldehydes.

| Precursor Compound | Reagent(s) | Key Observations | Reference(s) |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Hydrobromic Acid | Improved over HCl but can cause ring bromination. | google.com, googleapis.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Hydrochloric Acid | Causes decomposition, low yield, impure product. | google.com, googleapis.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Lithium hydroxide and thiophenol | Allows reaction to go to completion, avoids decomposition. | google.com, wikipedia.org |

| 2-Methoxy-4-nitrobenzaldehyde | Boron tribromide | Forms the corresponding phenol derivative. | guidechem.com, |

| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, water, hydrogen chloride | A surprising observation as ethoxy groups are typically less reactive than methoxy groups in acid-catalyzed dealkylation. | googleapis.com, google.com |

Reactions Involving the Aromatic Ring

The electronic characteristics of the substituents on this compound heavily influence the reactions of the benzene (B151609) ring itself. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

Further Substitution Reactions

The electron-deficient aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the ring and displaces a leaving group. The nitro group is essential for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

One studied example is the nucleophilic substitution with the [¹⁸F]fluoride ion. umich.edu Research into the synthesis of aryl [¹⁸F]fluorides for applications like Positron Emission Tomography (PET) has provided quantitative data on the reactivity of various substituted nitrobenzaldehydes. In a comparative study, this compound was reacted with [¹⁸F]fluoride ion in DMSO at 114°C. The rate constant for this reaction was determined to be 0.005 min⁻¹. umich.edu This reactivity is slightly greater than that of 3-methyl-4-nitrobenzaldehyde (0.004 min⁻¹), indicating that the methoxy group has a modest activating effect on this SNAr reaction compared to a methyl group at the same position. umich.edu

The table below compares the reaction rate constants for the [¹⁸F]fluorination of various substituted benzaldehydes, highlighting the electronic influence of different substituents on the ring's reactivity towards nucleophiles.

| Substrate | Rate Constant (min⁻¹) | Reference |

| 4-trimethylammoniumbenzaldehyde | 0.04 | umich.edu |

| 4-trimethylammoniumbenzonitrile | 0.05 | umich.edu |

| 2-Nitrobenzaldehyde | 0.01 | umich.edu |

| 4-Nitrobenzonitrile | 0.01 | umich.edu |

| This compound | 0.005 | umich.edu |

| 3-Methyl-4-nitrobenzaldehyde | 0.004 | umich.edu |

Derivatives and Analogues of 3 Methoxy 4 Nitrobenzaldehyde: Synthesis and Academic Exploration

Synthesis of Substituted Benzyl (B1604629) Alcohol Precursors

The selective reduction of the aldehyde group in 3-methoxy-4-nitrobenzaldehyde to a primary alcohol is a key transformation, yielding (3-methoxy-4-nitrophenyl)methanol. This benzyl alcohol derivative serves as a crucial precursor in the synthesis of more complex molecules. lookchem.com

One common method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or a mixture of ethanol (B145695) and water. This reagent selectively reduces the aldehyde to an alcohol without affecting the nitro group. The reaction is typically carried out at room temperature or with gentle cooling.

(3-Methoxy-4-nitrophenyl)methanol is an important intermediate for several reasons. It can be used in the synthesis of trifluoromethyl-substituted hydantoins and as a precursor for creating photoaffinity labeling reagents for tubulin. lookchem.comsmolecule.comchemicalbook.com The hydroxyl group of the resulting benzyl alcohol can be further functionalized, for example, through etherification or esterification, to introduce other molecular fragments. Additionally, the benzyl alcohol can be oxidized back to the aldehyde using reagents like pyridinium (B92312) dichromate (PDC) in dichloromethane (B109758) (DCM), demonstrating the reversible nature of this transformation. chemicalbook.com

A summary of a typical reduction reaction is provided in the table below.

| Starting Material | Reagent | Product | Yield |

| This compound | NaBH₄ in Methanol/Water | (3-Methoxy-4-nitrophenyl)methanol | High |

Synthesis of Substituted Phenethylamines

This compound is a valuable precursor for the synthesis of substituted phenethylamines, a class of compounds with significant interest in medicinal chemistry. The synthesis typically begins with a Henry reaction (nitroaldol condensation) between this compound and a nitroalkane, such as nitromethane (B149229), in the presence of a base. This reaction forms a β-nitrostyrene derivative.

The subsequent and crucial step is the reduction of both the nitro group and the carbon-carbon double bond of the β-nitrostyrene. This reduction is often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). prepchem.com The reaction converts the nitrostyrene (B7858105) into the corresponding phenethylamine (B48288).

For example, the condensation of this compound with nitromethane yields 3-methoxy-4-nitro-β-nitrostyrene. Subsequent reduction of this intermediate with LiAlH₄ produces 2-(3-methoxy-4-aminophenyl)ethylamine. The specific substitution pattern of the resulting phenethylamine can be further modified by choosing different nitroalkanes in the initial Henry reaction.

The general synthetic route is outlined below:

| Step | Reactants | Key Reaction | Intermediate/Product |

| 1 | This compound, Nitromethane | Henry Reaction | 3-methoxy-4-nitro-β-nitrostyrene |

| 2 | 3-methoxy-4-nitro-β-nitrostyrene, LiAlH₄ | Reduction | 2-(3-methoxy-4-aminophenyl)ethylamine |

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds belonging to the flavonoid family and are known for their wide range of biological activities. nih.gov this compound is frequently used as the aldehydic component in the Claisen-Schmidt condensation reaction to produce various chalcone derivatives. jocpr.comchemrevlett.com

The synthesis involves the base-catalyzed condensation of this compound with a substituted acetophenone (B1666503). Common bases used for this reaction include aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol. chemrevlett.com The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.

The properties of the resulting chalcone can be tuned by varying the substituents on the acetophenone ring. The presence of the methoxy (B1213986) and nitro groups on the benzaldehyde-derived ring of the chalcone provides sites for further chemical modification. derpharmachemica.com Microwave-assisted synthesis has also been explored as a more efficient method for preparing these derivatives. jocpr.comresearchgate.net

A general scheme for the synthesis of chalcones from this compound is presented below:

| Aldehyde | Ketone | Catalyst | Reaction Type | Product |

| This compound | Substituted Acetophenone | NaOH or KOH | Claisen-Schmidt Condensation | (E)-1-(Substituted-phenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one |

Synthesis of Hydrazine (B178648) Derivatives (e.g., (3-Methoxy-4-nitrophenyl)hydrazine)

Hydrazine derivatives are important synthons in organic chemistry, particularly for the preparation of heterocyclic compounds and hydrazones. (3-Methoxy-4-nitrophenyl)hydrazine (B1370319) is a key derivative that can be synthesized from 3-methoxy-4-nitroaniline, which itself is obtainable from this compound via oxidation to the corresponding benzoic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement.

The synthesis of (3-methoxy-4-nitrophenyl)hydrazine from the corresponding aniline (B41778) involves a two-step diazotization-reduction sequence. First, the aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Alternatively, this compound can be directly condensed with hydrazine or its derivatives to form hydrazones. For instance, reaction with p-nitrophenylhydrazine under solvent-free or acidic conditions yields the corresponding p-nitrophenylhydrazone. discoveryjournals.orgresearchgate.net These hydrazones are stable, crystalline solids and are useful intermediates in their own right.

| Starting Material | Reagents | Product |

| 3-Methoxy-4-nitroaniline | 1. NaNO₂/HCl, 0-5 °C; 2. SnCl₂/HCl | (3-Methoxy-4-nitrophenyl)hydrazine |

| This compound | p-Nitrophenylhydrazine | 1-((3-methoxy-4-nitrophenyl)methylene)-2-(4-nitrophenyl)hydrazine |

Exploration of Other Aromatic and Heteroaromatic Derivatives

The reactivity of the aldehyde group in this compound makes it a valuable starting point for the synthesis of a wide variety of other aromatic and heteroaromatic derivatives. One of the most common transformations is the formation of Schiff bases (or imines) through condensation with primary amines. researchgate.netijtsrd.comjocpr.com

The reaction is typically carried out by refluxing equimolar amounts of this compound and a primary amine in a solvent like ethanol, often with a catalytic amount of acid. mediresonline.orgijmcmed.org The resulting Schiff bases are versatile ligands in coordination chemistry and can serve as precursors for the synthesis of other compounds, such as β-lactams.

Furthermore, this compound can participate in various olefination reactions, such as the Wittig reaction, to form substituted styrenes. The aldehyde can also be used in multicomponent reactions to build complex heterocyclic scaffolds. For instance, it can be a component in the Hantzsch pyridine (B92270) synthesis. researchgate.net

Examples of other derivatives synthesized from this compound are listed below:

| Reaction Type | Reagents | Product Class |

| Schiff Base Formation | Primary Amines (e.g., haloanilines) | Imines |

| Wittig Reaction | Phosphonium Ylides | Stilbenes |

| Hantzsch Pyridine Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridines |

Crystal Engineering and Polymorphism Studies of Derivatives

The derivatives of this compound, particularly Schiff bases and chalcones, have been the subject of studies in crystal engineering and polymorphism. researchgate.net The presence of multiple functional groups capable of acting as hydrogen bond donors and acceptors allows for the formation of well-defined supramolecular architectures in the solid state.

Crystal structure analyses of these derivatives often reveal intricate networks of intermolecular interactions, such as classical O-H···O and N-H···O hydrogen bonds, as well as weaker C-H···O interactions. researchgate.netnih.gov These interactions play a crucial role in dictating the packing of molecules in the crystal lattice. The interplay of these non-covalent forces can lead to the formation of different crystalline forms, or polymorphs, which may exhibit distinct physical properties.

For example, studies on Schiff bases derived from substituted benzaldehydes have shown how systematic changes in the substitution pattern can influence the resulting crystal packing. The nitro and methoxy groups on the this compound moiety, in concert with substituents on the other aromatic ring, guide the self-assembly of the molecules into chains, layers, or more complex three-dimensional structures. researchgate.net The study of these structures is important for understanding structure-property relationships and for the rational design of new materials with desired solid-state properties.

| Derivative Class | Key Structural Features | Supramolecular Motifs |

| Schiff Bases | Imine linkage, Nitro group, Methoxy group | Hydrogen-bonded chains and layers, π-π stacking |

| Chalcones | Enone bridge, Aromatic rings | Dimers, Herringbone packing, C-H···O interactions |

| Benzyl Alcohols | Hydroxyl group, Nitro group | Hydrogen-bonded networks |

Spectroscopic Characterization and Advanced Analytical Studies of 3 Methoxy 4 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 3-Methoxy-4-nitrobenzaldehyde by mapping the chemical environments of its hydrogen and carbon nuclei. The presence of strong electron-withdrawing (nitro, -NO₂) and electron-donating (methoxy, -OCH₃) groups on the benzene (B151609) ring creates a distinct and predictable pattern of chemical shifts.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by sharp, well-resolved signals corresponding to the five distinct proton environments: one aldehydic proton, three aromatic protons, and the three protons of the methoxy (B1213986) group.

The aldehydic proton (-CHO) is the most deshielded, appearing significantly downfield, typically in the range of δ 9.8–10.5 ppm. cdnsciencepub.comoxinst.com This pronounced downfield shift is due to the magnetic anisotropy of the carbonyl group and the electron-withdrawing nature of the oxygen atom. stackexchange.comdocbrown.info

The aromatic protons exhibit chemical shifts influenced by the electronic effects of the substituents. The proton at the C-5 position, situated between the nitro and aldehyde groups, is expected to show a signal around δ 8.09 ppm. The proton at the C-2 position, adjacent to the methoxy group, would likely appear at approximately δ 7.71 ppm, while the C-6 proton's signal is anticipated around δ 7.51 ppm. The methoxy group protons (-OCH₃) appear as a sharp singlet, typically further upfield, due to the shielding effect of the adjacent oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CHO | ~10.1 | Singlet (s) |

| H-5 | ~8.09 | Doublet (d) |

| H-2 | ~7.71 | Doublet (d) |

| H-6 | ~7.51 | Doublet of Doublets (dd) |

| -OCH₃ | ~4.0 | Singlet (s) |

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, eight distinct signals are expected, corresponding to each carbon atom in this compound. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 190-193 ppm. rsc.orgresearchgate.net Carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group are also significantly shifted. A known ¹³C NMR spectrum for the isomeric compound 4-methoxy-3-nitrobenzaldehyde (B1298851) provides reference points for these shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~191.0 |

| C-3 (C-OCH₃) | ~159.0 |

| C-4 (C-NO₂) | ~142.0 |

| C-1 | ~133.0 |

| C-5 | ~129.5 |

| C-6 | ~125.0 |

| C-2 | ~114.0 |

| -OCH₃ | ~56.0 |

Correlations with Electron Density and Reactivity

The chemical shifts observed in NMR spectra directly correlate with the electron density around the nuclei. The strong electron-withdrawing nitro group (-NO₂) decreases electron density on the aromatic ring, particularly at the ortho and para positions relative to it. This effect, known as deshielding, causes the corresponding ¹H and ¹³C nuclei to resonate at higher chemical shifts (downfield). Conversely, the methoxy group (-OCH₃) is an electron-donating group, increasing electron density (shielding) at its ortho and para positions and causing their nuclei to resonate at lower chemical shifts (upfield). oxinst.com

This distribution of electron density dictates the molecule's chemical reactivity. The positions on the ring with lower electron density (e.g., C-5 and C-1) are more electrophilic and thus more susceptible to nucleophilic attack. The interplay between the activating methoxy group and the deactivating nitro and aldehyde groups creates a complex reactivity map, which is quantitatively reflected in the NMR chemical shifts.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups within this compound and probing the subtle non-covalent interactions that govern its solid-state structure.

Identification of Functional Groups

The IR and Raman spectra of this compound are dominated by characteristic vibrational modes of its functional groups. These distinct frequencies allow for unambiguous confirmation of the molecule's composition.

Aldehyde Group (-CHO): The most prominent feature is the strong C=O stretching vibration, which typically appears in the region of 1670–1710 cm⁻¹. chegg.com Additionally, the characteristic aldehydic C-H stretch is expected as one or two bands in the 2700–2850 cm⁻¹ range. missouri.edu

Nitro Group (-NO₂): This group is identified by two strong stretching vibrations: an asymmetric stretch (νas) typically found between 1500–1560 cm⁻¹ and a symmetric stretch (νs) between 1335–1370 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene ring give rise to several bands in the 1400–1610 cm⁻¹ region. Aromatic C-H stretching modes are observed above 3000 cm⁻¹.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are expected around 2850–2960 cm⁻¹. The C-O stretching vibration also produces a characteristic signal.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1670 - 1710 |

| Aldehyde | C-H Stretch | 2700 - 2850 |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ Stretch | 1335 - 1370 |

| Aromatic | C=C Stretch | 1400 - 1610 |

| Aromatic | C-H Stretch | > 3000 |

| Methoxy | C-H Stretch | 2850 - 2960 |

Analysis of Inter- and Intramolecular Interactions

In the solid state, molecules of this compound are subject to various non-covalent interactions that can influence their vibrational spectra. Weak intermolecular hydrogen bonds, such as C-H···O interactions involving the aldehyde or nitro oxygen atoms, can occur. mdpi.com These interactions can cause slight shifts in the vibrational frequencies of the involved groups, particularly the C=O stretch of the aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. For this compound, the exact mass is calculated to be 181.03750770 Da. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol chemicalbook.com |

| Monoisotopic Mass | 181.03750770 Da nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Properties

The chromophoric properties of this compound are dictated by the electronic transitions within the molecule, primarily involving the substituted benzene ring. A comprehensive study of nitrobenzaldehyde isomers provides a framework for understanding these properties. The UV-Vis spectra of such compounds are generally characterized by several absorption bands corresponding to different electronic transitions. uni-muenchen.desemanticscholar.orgrsc.org

The spectrum is expected to show weak n→π* transitions at longer wavelengths (around 350 nm) originating from the nitro and aldehyde groups. uni-muenchen.dersc.org At shorter wavelengths, more intense π→π* transitions dominate. These transitions involve the π-electron system of the benzene ring, with contributions from the nitro and methoxy substituents. uni-muenchen.dersc.org An absorption band of intermediate intensity is typically observed around 300 nm, attributed to π→π* excitations within the aromatic ring, while a much stronger absorption occurs around 250 nm, corresponding to π→π* excitations involving the nitro group and the benzene ring. uni-muenchen.dersc.org The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted nitrobenzaldehyde.

Table 2: Typical UV-Vis Absorption Bands for Nitrobenzaldehyde Isomers

| Transition Type | Approximate Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| n→π | ~350 | ~100 |

| π→π (Arene) | ~300 | ~1000 |

| π→π* (Nitro-Benzene) | ~250 | ~10000 |

| Data adapted from a comparative analysis of nitrobenzaldehyde isomers. uni-muenchen.dersc.org |

Fluorescence Spectroscopy of Derivatives

While this compound itself is not typically fluorescent, its derivatives, particularly Schiff bases, can exhibit interesting fluorescence properties. A study on Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (a closely related precursor) and various haloanilines demonstrates this potential. researchgate.net

These Schiff base derivatives, such as 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol, display fluorescence in the visible region when excited by UV light. The fluorescence arises from n→π* and π→π* electronic transitions within the conjugated system of the molecule. For example, the emission spectra of these compounds, when dissolved in dimethylformamide (DMF), can be recorded at excitation wavelengths such as 350 nm. The study of such derivatives is significant for the development of new fluorescent materials and probes.

Table 3: Fluorescence Data for a Schiff Base Derivative of a Related Nitrobenzaldehyde

| Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength Range (nm) |

| 4-{(E)-[(4-iodo-2-methylphenyl)imine]methyl}-2-methoxy-6-nitrophenol | DMF | 350 | Scanned from 220 to 750 |

| Data is for a derivative of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. |

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement in crystalline solids. Studies on isomers and derivatives of this compound provide detailed insights into crystal structure, intermolecular interactions, and polymorphism.

Crystal Structure Determination and Analysis

Single-crystal X-ray diffraction analysis of a derivative, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, reveals a monoclinic crystal system. researchgate.net The vanillin (B372448) group in this molecule is nearly planar, and it forms a dihedral angle of 4.95 (8)° with the benzene ring of the nitrobenzene (B124822) group. researchgate.net Bond lengths and angles are within the expected normal ranges. researchgate.net

Powder X-ray diffraction (PXRD) is also instrumental, especially in identifying different crystalline forms (polymorphs). For the isomer 4-methoxy-3-nitrobenzaldehyde, PXRD measurements have been crucial in characterizing two distinct polymorphic forms, denoted as form α and form β. uni-muenchen.de

Table 4: Crystallographic Data for 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.743 (3) |

| b (Å) | 12.526 (3) |

| c (Å) | 16.384 (3) |

| β (°) | 99.872 (4) |

| Volume (ų) | 2820.4 (10) |

| Z | 8 |

| Data for a derivative of this compound. researchgate.net |

Hydrogen Bonding and Supramolecular Assembly

The crystal packing and supramolecular assembly of these compounds are governed by non-covalent interactions, primarily hydrogen bonds. In the crystal structure of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the packing is stabilized by weak, non-classical intermolecular C—H···O hydrogen bonds. researchgate.net These interactions link adjacent molecules into one-dimensional chains that run along the c-axis. researchgate.net

Similarly, in the crystal structure of the isomer 4-methoxy-3-nitrobenzaldehyde, the supramolecular architecture is dictated by a network of weak C-H···O interactions. These interactions involve the aldehyde, methoxy, and nitro groups, leading to the formation of a complex three-dimensional network.

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a substance to exist in more than one crystal form, is a significant phenomenon observed in the isomer 4-methoxy-3-nitrobenzaldehyde. uni-muenchen.de Two polymorphic forms have been extensively characterized using techniques like variable temperature powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). uni-muenchen.de

DSC thermograms show that the different polymorphic forms have distinct melting points and can interconvert upon heating and cooling. uni-muenchen.de For instance, heating form α can lead to its transformation into form β. The crystallization from the melt can result in either form depending on the cooling rate, suggesting a competition between thermodynamic and kinetic factors during crystallization. uni-muenchen.de This highlights the complexity of the crystallization behavior of substituted nitrobenzaldehydes.

Thermal Analysis of this compound: A Review of Available Data

Thermal analysis techniques are crucial in characterizing the physicochemical properties of chemical substances. DSC is widely employed to determine melting point, enthalpy of fusion, and to study phase transitions. TGA provides quantitative information on the thermal stability of a material and can elucidate its decomposition pathway as a function of temperature.

While specific DSC and TGA data for this compound are absent, general physical properties are reported by various chemical suppliers. These typically include the melting point, which is an important parameter that would be determined by DSC. However, a full DSC thermogram, which would provide a more comprehensive thermal profile, including any potential polymorphic transitions or decomposition on melting, is not published.

Similarly, no TGA data detailing the decomposition pattern, onset temperature of degradation, or percentage of weight loss at different temperatures for this compound has been found in the reviewed literature. Such information would be invaluable for assessing the compound's thermal stability and for predicting its behavior at elevated temperatures.

For related compounds, such as derivatives of 4-hydroxy-3-methoxy-benzaldehyde (vanillin), some thermal analysis studies have been conducted. For instance, thermogravimetric analysis of aroyl hydrazones derived from vanillin has been reported, indicating the thermal stability of those derivatives. However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures, particularly the presence and position of the nitro group, which can significantly influence thermal stability.

The absence of detailed thermal analysis data for this compound represents a gap in the comprehensive physicochemical characterization of this compound. Further experimental studies employing DSC and TGA are necessary to fully understand its thermal properties.

Data Tables

As no specific experimental data from DSC or TGA studies for this compound were found, data tables cannot be generated.

Computational and Theoretical Chemistry Studies of 3 Methoxy 4 Nitrobenzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of 3-methoxy-4-nitrobenzaldehyde. These calculations provide a detailed picture of the molecule's electronic landscape, helping to explain its stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. sigmaaldrich.comnih.gov Quantum chemical calculations for derivatives of nitrobenzaldehyde and methoxybenzaldehyde have consistently shown that the energy gap is a reliable indicator of the molecule's stability. sigmaaldrich.comniscpr.res.in For instance, DFT studies on related compounds like 3-hydroxy-4-nitrobenzaldehyde (B145838) and various benzaldehyde (B42025) derivatives are used to compute these values and correlate them with observed chemical behavior. chemrxiv.org The lower energy gap in such molecules often suggests a potential for high biological activity and polarizability. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Benzaldehydes (Illustrative Data)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde Oxime | DFT/B3LYP/6-311++G(d,p) | -7.54 | -2.21 | 5.33 |

| 4-Nitrobenzaldehyde (B150856) Oxime | DFT/B3LYP/6-311++G(d,p) | -7.62 | -2.35 | 5.27 |

| 3-Hydroxy-4-methoxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.10 | -1.85 | 4.25 |

Note: The data presented are for illustrative purposes based on studies of similar compounds and may not represent the exact values for this compound. niscpr.res.innih.gov

The electronic arrangement in this compound, featuring an electron-donating methoxy (B1213986) group (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂), strongly promotes intramolecular charge transfer (ICT). nih.gov Upon photoexcitation, electron density is transferred from the electron-rich part of the molecule (centered around the methoxy-substituted ring) to the electron-deficient part (the nitro group).

This ICT character is a key feature of "push-pull" systems. nih.gov Studies on similar molecules, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), have experimentally and theoretically confirmed the presence of an ICT state, which is responsible for some of its fluorescent properties. researchgate.net Theoretical calculations, including Natural Bond Orbital (NBO) analysis, can quantify this charge transfer and identify the specific orbitals involved. niscpr.res.in The small HOMO-LUMO gap in these types of molecules is often indicative of this charge transfer interaction. sigmaaldrich.com The formation of charge-transfer complexes with other electron donor or acceptor molecules has also been studied for derivatives, providing insight into their intermolecular interactions. nih.govresearchgate.net

The substituents on the benzene (B151609) ring profoundly influence the electronic structure and reactivity of this compound.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy group increases the electron density on the aromatic ring through its +M (mesomeric) effect, which is stronger than its -I (inductive) effect. nih.gov This effect makes the ortho and para positions relative to it more nucleophilic.

Nitro Group (-NO₂): This is a strong electron-withdrawing group due to both its -M and -I effects. It deactivates the ring towards electrophilic substitution by significantly lowering the electron density.

Aldehyde Group (-CHO): The aldehyde group is also deactivating and electron-withdrawing, primarily through a -M effect.

The interplay of these groups creates a unique electronic distribution. The electron-donating methoxy group and the electron-withdrawing nitro and aldehyde groups work in concert to polarize the molecule. Computational studies on substituted salicylaldehydes and other benzaldehyde derivatives have shown that such substituent effects can be quantified by analyzing changes in bond lengths, atomic charges, and molecular electrostatic potential (MEP) maps. niscpr.res.inresearchgate.net These studies confirm that the push-pull nature of the substituents leads to a highly polarized electronic structure, which is central to the molecule's reactivity and intermolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For derivatives of this compound, molecular docking simulations can be used to explore their potential as enzyme inhibitors. nih.gov For example, various nitro-substituted compounds and benzaldehyde derivatives have been studied as potential inhibitors for targets such as:

Inducible Nitric Oxide Synthase (iNOS): Certain nitro benzamide (B126) derivatives have shown inhibitory activity, and docking studies revealed that the number and orientation of the nitro groups were crucial for efficient binding to the enzyme's active site. eurekaselect.comresearchgate.net

SARS-CoV-2 3CL Protease: In the search for antiviral agents, β-nitrostyrene derivatives have been synthesized and docked into the active site of the viral protease, with calculations helping to explain the structure-activity relationship. rsc.org

Phenoloxidase (Tyrosinase): Benzaldehyde derivatives have been investigated as inhibitors of this enzyme, which is important in both insects and food browning. Docking studies helped to elucidate the interactions between the inhibitor and the enzyme's active site. nih.gov

These simulations provide atomic-level details of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the complex over time and to calculate binding free energies, offering a more dynamic and accurate picture of the binding event.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for elucidating the detailed mechanisms of chemical reactions. eurekaselect.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies allows for the determination of reaction kinetics and the feasibility of different pathways.

For reactions involving substituted benzaldehydes, DFT calculations have been used to:

Study Reaction Pathways: In the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) from a precursor, computational studies detailed a multi-step mechanism involving radical formation, water addition, and atom rearrangement, providing insights that are not accessible through experiment alone. nih.gov

Analyze Catalytic Cycles: Computational methods can model enzyme-catalyzed reactions, breaking down the process into elementary steps like substrate protonation, deamination, and electrophilic addition to understand the role of specific amino acid residues. researchgate.net

Investigate Complex Reactions: The mechanism of electrochemical reactions between molecules like nitrostyrene (B7858105) and benzaldehyde has been dissected using DFT, exploring multiple possible routes and predicting the most favorable products under different conditions.

These computational investigations provide a step-by-step description of bond-breaking and bond-forming events, helping to rationalize experimental observations and guide the design of more efficient synthetic routes.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling combines computational chemistry with statistical methods or machine learning to forecast the outcome of chemical reactions. This is particularly useful for predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of complex organic molecules.

For a substituted aromatic compound like this compound, a key challenge is predicting the site of reaction, for instance, in electrophilic aromatic substitution. Recently, sophisticated predictive models have been developed for this purpose:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and a specific property (e.g., reactivity or biological activity). sigmaaldrich.com For substituted benzaldehydes, QSAR models have been built using calculated electronic and steric descriptors to predict properties like ¹⁷O NMR chemical shifts, which are sensitive to the electronic environment of the carbonyl group. researchgate.net

Machine Learning Models: Modern approaches utilize machine learning algorithms trained on large datasets of known reactions. Models like RegioSQM and RegioML predict the regioselectivity of electrophilic aromatic substitution by using quantum chemical descriptors, such as calculated proton affinities or atomic charges, as input. nih.govnih.govnih.gov These tools can analyze the structure of this compound and predict the most likely position for an incoming electrophile with high accuracy, serving as a powerful tool for synthesis planning.

These predictive models are transforming chemical research by enabling high-throughput virtual screening and reducing the need for trial-and-error experimentation. nih.gov

Applications in Advanced Organic Materials and Supramolecular Chemistry

Precursor for Functional Materials (e.g., dyes)

While direct synthesis of dyes from 3-Methoxy-4-nitrobenzaldehyde is not extensively documented in readily available literature, its chemical structure strongly suggests its utility as a precursor for functional dyes, particularly azo dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. A plausible synthetic route to utilize this compound in this context would first involve the reduction of the nitro group to a primary amine, yielding 3-methoxy-4-aminobenzaldehyde. This amino derivative can then be converted into a diazonium salt, which subsequently couples with various aromatic compounds to produce a diverse range of azo dyes.

The color of the resulting dyes can be tuned by the choice of the coupling partner. For instance, coupling with naphthol derivatives would likely produce dyes in the orange to red spectrum, while coupling with substituted anilines could yield yellow to orange dyes. The methoxy (B1213986) group on the benzaldehyde (B42025) ring would act as an auxochrome, potentially enhancing the color intensity and influencing the lightfastness of the dye. Research on the synthesis of monoazo disperse dyes from the related compound, 4-amino-3-nitrobenzaldehyde, has demonstrated the successful production of dyes with excellent coloristic properties and good fastness on polyester (B1180765) fabrics. researchgate.net This provides strong evidence for the potential of 3-methoxy-4-aminobenzaldehyde, derived from this compound, as a valuable intermediate in the synthesis of novel disperse dyes.

| Starting Material | Intermediate | Reaction | Potential Dye Class | Potential Coupling Partners |

| This compound | 3-Methoxy-4-aminobenzaldehyde | Reduction of nitro group | Azo Dyes | 1-Naphthol, 2-Naphthol, Resorcinol, Substituted Anilines |

Crystal Engineering and Design of New Crystalline Forms

The field of crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions in the solid state. This compound possesses several functional groups—the aldehyde, methoxy, and nitro groups—that can participate in various non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. These interactions can be exploited to construct specific supramolecular architectures.

A study on the crystal structure of a derivative, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, reveals how these interactions govern the crystal packing. In this derivative, the crystal packing is stabilized by weak, non-classical intermolecular C—H···O interactions, which link adjacent molecules into one-dimensional chains. researchgate.net This suggests that similar weak hydrogen bonds could play a significant role in the crystal packing of this compound itself.